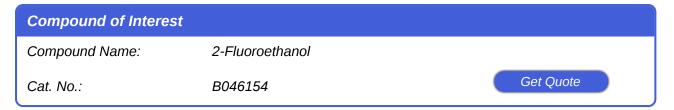


## 2-Fluoroethanol stability and reactivity profile

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An In-depth Technical Guide on the Stability and Reactivity Profile of **2-Fluoroethanol** 

#### **Abstract**

**2-Fluoroethanol** (CAS: 371-62-0), with the chemical formula FCH<sub>2</sub>CH<sub>2</sub>OH, is the simplest stable fluorinated alcohol. It is a colorless liquid utilized as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals where the incorporation of a fluorine atom can modulate biological activity, stability, or reactivity.[1] However, its high toxicity, stemming from its metabolic conversion to fluoroacetate, necessitates a thorough understanding of its stability and reactivity for safe handling and effective application. This document provides a comprehensive technical overview of the structural characteristics, conformational stability, reactivity profile, thermal decomposition pathways, and toxicological mechanism of **2-fluoroethanol**, intended for researchers, chemists, and professionals in drug development.

#### **Physicochemical and Spectroscopic Properties**

**2-Fluoroethanol** is a flammable, colorless liquid that is miscible with water and soluble in many organic solvents.[2] Its key physical properties are summarized in Table 1. The presence of the hydroxyl and fluoro groups makes it a versatile chemical building block.

Table 1: Physicochemical Properties of **2-Fluoroethanol** 



Property	Value	Reference(s)	
Molecular Formula	C <sub>2</sub> H <sub>5</sub> FO	[1]	
Molar Mass	64.06 g⋅mol <sup>-1</sup>	[2]	
CAS Number	371-62-0	[2]	
Appearance	Colorless liquid	[1]	
Density	1.091 - 1.104 g⋅cm <sup>-3</sup> at 20-25 °C	[1][2]	
Melting Point	-26.5 °C (-15.7 °F)	[1][2]	
Boiling Point	103.5 °C (218.3 °F)	[2]	
Flash Point	34 °C (93.2 °F)	[2]	
Vapor Pressure	16 - 19 mbar at 15-20 °C	[2]	
Refractive Index (n20/D)	1.365	[1]	

#### | pKa | 14.74 (predicted) |[2] |

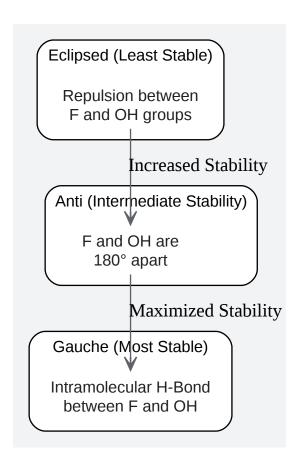
Spectroscopic techniques are essential for the quality control and structural confirmation of **2-fluoroethanol**.[3]

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR shows signals for the methylene and hydroxyl protons, while <sup>13</sup>C NMR elucidates the carbon backbone. <sup>19</sup>F NMR is particularly sensitive for confirming the presence and environment of the fluorine atom.[3]
- Infrared (IR) Spectroscopy: Key absorption bands include a broad O-H stretch around 3200-3600 cm<sup>-1</sup> and a strong C-F stretch in the 1000-1100 cm<sup>-1</sup> region.[3]
- Mass Spectrometry (MS): Used to confirm the molecular weight, with a molecular ion peak and characteristic fragmentation patterns.[3][4]

## **Structural Analysis and Conformational Stability**



The stability of **2-fluoroethanol** is significantly influenced by intramolecular forces, specifically hydrogen bonding. Rotation around the carbon-carbon single bond gives rise to several conformers, including eclipsed, anti, and gauche forms.[5] Due to an intramolecular hydrogen bond between the hydroxyl proton and the electronegative fluorine atom, the gauche conformer is the most stable configuration.[2][5][6][7] This stabilization is a well-documented phenomenon. The general order of stability is Gauche > Anti > Eclipsed.[5][8][9]



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Caption: Conformational stability hierarchy of **2-fluoroethanol**.

## **Reactivity Profile**

**2-Fluoroethanol**'s reactivity is dictated by its two functional groups: the hydroxyl group and the carbon-fluorine bond.

#### **Reactions Involving the Hydroxyl Group**



Like other alcohols, the hydroxyl group can be deprotonated or participate in esterification reactions.

 Reaction with Trifluoromethanesulfonic Anhydride: In the presence of a base, 2fluoroethanol reacts with trifluoromethanesulfonic anhydride to yield the corresponding triflate ester.[2]

#### **Base-Induced Elimination**

 Dehydrofluorination: In a basic solution, 2-fluoroethanol undergoes an elimination reaction (dehydrofluorination) to produce acetaldehyde.[2] This reaction highlights the influence of the electron-withdrawing fluorine atom on the acidity of the adjacent protons.

#### Oxidation and Reduction

- Oxidation: 2-Fluoroethanol can be oxidized by alcohol dehydrogenase (ADH) in biological systems, which is the first step in its metabolic activation to toxic compounds.[2] Standard laboratory oxidizing agents can convert primary alcohols to aldehydes or carboxylic acids, though specific studies on 2-fluoroethanol with these reagents are less common in the initial search results.[10][11][12]
- Reduction: The reduction of alcohols is not a common transformation in organic synthesis.

#### **Incompatible Materials**

**2-Fluoroethanol** is incompatible with strong oxidizing agents (such as chlorates, nitrates, peroxides), strong bases, strong acids, and epoxides.[13] Contact with these materials may lead to fires or explosions.[13]

#### **Thermal Stability and Decomposition**

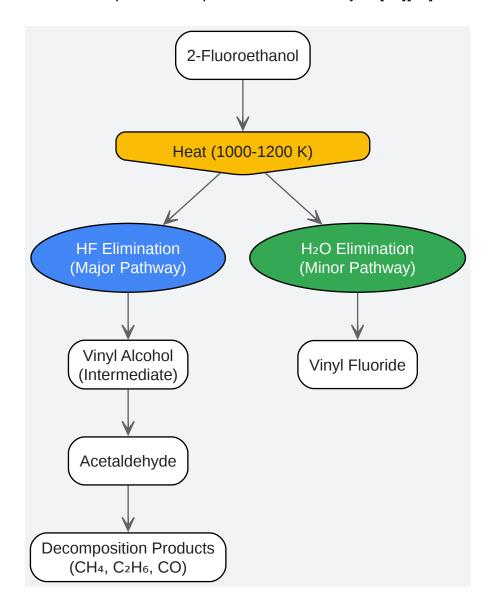
Studies using single-pulse shock tubes have investigated the thermal decomposition of **2-fluoroethanol** at high temperatures (1000-1200 K).[14][15] The decomposition is a unimolecular process with two primary elimination pathways.[14][15]

• HF Elimination: This is the major pathway, proceeding through a vinyl alcohol intermediate which then tautomerizes to acetaldehyde.[14][15]



H<sub>2</sub>O Elimination: A secondary pathway involves the elimination of water to form vinyl fluoride.
 [14][15]

Other products observed include methane, ethylene, ethane, and carbon monoxide, which are likely formed from the subsequent decomposition of acetaldehyde.[14][15]



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Caption: High-temperature thermal decomposition pathways of **2-fluoroethanol**.

The experimentally determined rate constants for these primary decomposition channels are summarized in Table 2.



Table 2: Kinetic Parameters for Thermal Decomposition of 2-Fluoroethanol

Reaction Pathway	Rate Constant (s <sup>-1</sup> )	Activation Energy (E₃, kcal·mol <sup>-1</sup> )	Reference
HF Elimination	10 <sup>13</sup> . <sup>17 exp</sup> [- (59.5)/(RT)]	59.5 ± 1.7	[14][15]

 $| H_2O E limination | 10^{14}.^{30 exp}[-(69.7)/(RT)] | 69.7 \pm 1.7 | [14][15] |$ 

## **Metabolic Pathway and Toxicological Profile**

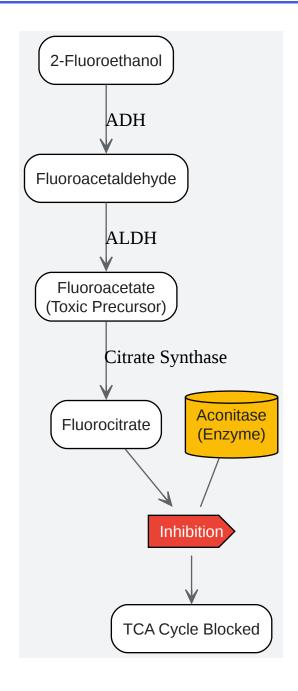
The high toxicity of **2-fluoroethanol** is not inherent to the molecule itself but is a result of its metabolism.[2] It was formerly used as a rodenticide.[2][13] In the body, it is processed by the same enzymes that metabolize ethanol, leading to a "lethal synthesis."

The metabolic activation proceeds as follows:

- Oxidation to Aldehyde: Alcohol dehydrogenase (ADH) oxidizes 2-fluoroethanol to fluoroacetaldehyde.[2]
- Oxidation to Acetate: Aldehyde dehydrogenase subsequently oxidizes fluoroacetaldehyde to fluoroacetate.[2]
- TCA Cycle Inhibition: Fluoroacetate is a potent toxin because it mimics acetate. It is
  converted to fluorocitrate, which binds to and inhibits the enzyme aconitase in the
  tricarboxylic acid (TCA) cycle, effectively halting cellular respiration and leading to cell death.
   [2]

Reported effects of exposure in humans include epigastric distress, central nervous system effects, respiratory failure, and seizures.[2] It is classified as highly toxic upon ingestion, inhalation, or skin contact.[13][16] The oral lethal dose in humans is estimated to be less than 7 drops for a 70 kg person.[13]





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Caption: Metabolic activation of **2-fluoroethanol** leading to TCA cycle inhibition.

# Synthesis and Experimental Protocols Synthesis via Finkelstein Reaction

A common and established method for synthesizing **2-fluoroethanol** is the Finkelstein reaction, where a chloro- or bromo- precursor is treated with an alkali metal fluoride.[2]



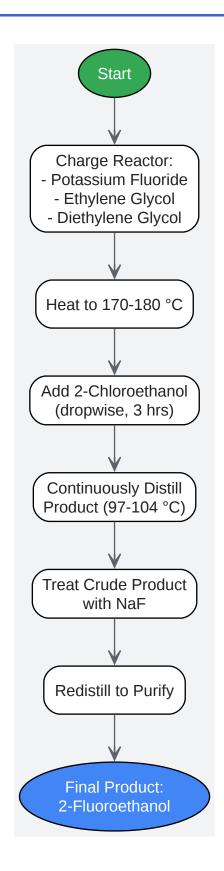




Experimental Protocol Summary (from 2-chloroethanol):[17]

- Reactants: A mixture of anhydrous potassium fluoride (1.8 mol), ethylene glycol (230 g), and diethylene glycol (130 g) is prepared in a reaction vessel equipped with a stirrer and a distillation column.
- Reaction: The mixture is heated to 170-180 °C. 2-Chloroethanol (1.2 mol, 322 g) is added dropwise over 3 hours.
- Distillation: The product, 2-fluoroethanol, has a lower boiling point than the starting material
  and is continuously distilled off as it is formed (b.p. 97-104 °C).[2][17]
- Workup: The crude product is collected and treated with sodium fluoride to remove any hydrogen fluoride traces.
- Purification: The final product is obtained by redistillation, with a reported yield of 42.5%.[17]





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Caption: Experimental workflow for the synthesis of **2-fluoroethanol**.



### **Thermal Decomposition Analysis Protocol**

The thermal decomposition kinetics summarized in Table 2 were determined using a single-pulse shock tube.[14][15]

Methodology Summary:[14][15]

- Sample Preparation: A mixture of **2-fluoroethanol** in a bath gas (e.g., argon) is prepared.
- Shock Heating: The gas mixture is rapidly heated to a high temperature (1000-1200 K) for a very short duration by a reflected shock wave.
- Quenching: The reaction is rapidly quenched by expansion waves.
- Analysis: The post-shock gas mixture is analyzed using gas chromatography (GC) to identify and quantify the reactant and all decomposition products.
- Kinetics: By varying the temperature and analyzing the product distribution, the rate constants and activation energies for the decomposition pathways are determined.

#### Safety and Handling

**2-Fluoroethanol** is a highly hazardous substance and must be handled with extreme caution. [16]

- Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[13][16][18] Effects may be delayed.[16]
- Flammability: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[13] [18][19]
- Handling: Work should be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[19] Avoid contact with skin, eyes, and clothing.[19]
- Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials.[1][18] Keep containers tightly closed.



• Fire: In case of fire, use dry chemical, CO<sub>2</sub>, water spray, or alcohol-resistant foam.[19]
Heating may cause containers to explode.[19] Combustion produces toxic fumes of carbon oxides and hydrogen fluoride.[13][19]

#### Conclusion

**2-Fluoroethanol** possesses a unique stability and reactivity profile governed by the interplay between its hydroxyl and fluoro substituents. Its conformational preference for the gauche form, stabilized by intramolecular hydrogen bonding, is a key structural feature. While it undergoes typical alcohol reactions, its susceptibility to dehydrofluorination and its high-temperature decomposition via HF and H<sub>2</sub>O elimination are notable aspects of its chemical behavior. The primary concern in its application is its metabolic activation to fluoroacetate, a potent inhibitor of the TCA cycle, which renders the compound extremely toxic. A comprehensive understanding of these properties is paramount for any researcher or professional utilizing **2-fluoroethanol** as a synthetic intermediate, ensuring both its effective use and the implementation of rigorous safety protocols.

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